
5beta-Cholanic acid
Vue d'ensemble
Description
L’acide ursocholanic est un acide biliaire qui joue un rôle important dans la digestion et l’absorption des graisses. C’est un acide biliaire secondaire, produit chez l’homme et chez la plupart des autres espèces à partir du métabolisme par les bactéries intestinales. L’acide ursocholanic est chimiquement apparenté à d’autres acides biliaires tels que l’acide ursodeoxycholique et l’acide ursolique .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L’acide ursocholanic peut être synthétisé par un processus microbiologique impliquant la biotransformation du β-sitostérol en présence de micro-organismes spécifiques . Ce processus implique plusieurs étapes enzymatiques pour convertir le stérol en acide ursocholanic.
Méthodes de production industrielle : La production industrielle de l’acide ursocholanic implique généralement l’utilisation de procédés de fermentation microbienne. Ces procédés utilisent des souches spécifiques de bactéries pour convertir les stérols végétaux en acides biliaires, y compris l’acide ursocholanic .
Analyse Des Réactions Chimiques
Types de réactions : L’acide ursocholanic subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l’acide ursocholanic comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la formation du produit souhaité.
Principaux produits formés : Les principaux produits formés à partir des réactions de l’acide ursocholanic comprennent des dérivés ayant une activité biologique accrue. Par exemple, l’oxydation de l’acide ursocholanic peut conduire à la formation d’acide ursodeoxycholique, qui possède des applications thérapeutiques importantes .
Applications De Recherche Scientifique
1.1. Bile Acids as Therapeutic Agents
Bile acids, including 5beta-Cholanic acid, have been studied for their potential therapeutic roles in various diseases. They have shown promise in treating conditions such as:
- Primary Biliary Cirrhosis (PBC) : Ursodeoxycholic acid, a bile acid, is FDA-approved for PBC treatment, highlighting the therapeutic potential of bile acids .
- Cancer Treatment : Research indicates that bile acids can enhance the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin. Specifically, this compound has been shown to inhibit ABCC1-mediated drug transport, thereby increasing doxorubicin accumulation in resistant tumor cells .
1.2. Activation of Nuclear Receptors
This compound derivatives have been identified as potent activators of the farnesoid X receptor (FXR). FXR plays a crucial role in regulating cholesterol and lipid metabolism. The activation of FXR by these derivatives can lead to:
- Hypolipidemic Effects : Studies have demonstrated that certain derivatives can induce the expression of FXR target genes in liver cells, promoting lipid regulation and potentially serving as pharmaceutical agents for cholesterol-related diseases .
2.1. Enzymatic Reactions
This compound serves as a substrate for various enzymes involved in lipid metabolism. Its derivatives are utilized in enzymatic reactions that facilitate:
- Bile Salt Formation : The conversion of this compound into bile salts through conjugation with amino acids like glycine or taurine plays a vital role in emulsifying dietary fats and aiding absorption in the intestines .
3.1. Enhancing Drug Delivery
Recent studies have focused on the role of bile acids in improving drug delivery systems:
- A study demonstrated that the incorporation of this compound into drug formulations could enhance bioavailability and therapeutic efficacy due to its ability to modulate membrane permeability and transport mechanisms .
3.2. Clinical Investigations
Clinical trials are underway to further explore the therapeutic applications of this compound derivatives:
Mécanisme D'action
L’acide ursocholanic exerce ses effets par plusieurs mécanismes. Il active le récepteur des glucocorticoïdes, ce qui conduit à une augmentation de la phosphorylation d’Akt et à une amélioration de la fonction mitochondriale . Cette activation aide à maintenir l’intégrité mitochondriale et la signalisation cellulaire, ce qui est crucial pour ses effets thérapeutiques.
Comparaison Avec Des Composés Similaires
L’acide ursocholanic est chimiquement apparenté à d’autres acides biliaires tels que l’acide ursodeoxycholique, l’acide ursolique et la lactone de l’acide déhydro (11,12)ursolique . Bien que tous ces composés partagent des structures similaires, l’acide ursocholanic est unique en sa capacité à restaurer la fonction mitochondriale dans une large mesure. L’acide ursodeoxycholique, par exemple, est largement utilisé pour ses propriétés hépatoprotectrices, mais l’acide ursocholanic a démontré une efficacité supérieure dans certaines applications neuroprotectrices .
Conclusion
L’acide ursocholanic est un acide biliaire polyvalent qui présente un potentiel important en recherche scientifique et en applications thérapeutiques. Ses propriétés chimiques uniques et sa capacité à subir diverses réactions en font un composé précieux dans les domaines de la chimie, de la biologie et de la médecine.
Activité Biologique
5beta-Cholanic acid, a bile acid derivative, has garnered attention for its diverse biological activities, particularly in the context of metabolism and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, clinical implications, and recent research findings.
Overview of this compound
This compound is a steroid compound derived from cholesterol metabolism. It is a precursor to various bile acids that play crucial roles in lipid digestion and absorption. Bile acids, including this compound derivatives, are known to act as signaling molecules influencing metabolic pathways through their interactions with nuclear receptors such as the farnesoid X receptor (FXR).
Activation of Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that regulates bile acid homeostasis and lipid metabolism. Research indicates that this compound and its derivatives can activate FXR more potently than traditional hydroxylated bile acids. For instance, N-methyl-5beta-glycocholanic acid (NMGCA), a derivative of this compound, has been shown to induce the formation of receptor/coactivator complexes, promoting the expression of FXR target genes in liver cells . This activation leads to significant hypolipidemic effects, suggesting potential applications in treating cholesterol-related disorders.
Biological Activities
-
Hypoglycemic Effects
Studies have highlighted the hypoglycemic properties of certain this compound derivatives, particularly 7α,12α-dihydroxy−12–keto−5β-cholanic acid. This compound has been examined for its potential in managing diabetes mellitus by enhancing insulin sensitivity and glucose metabolism . -
Antibacterial Properties
Bile acids exhibit antibacterial activity, influencing gut microbiota composition. The amphiphilic nature of bile acids allows them to disrupt bacterial membranes, thereby playing a role in maintaining intestinal health and preventing infections . -
Influence on Cholesterol Metabolism
The administration of this compound derivatives has been linked to reduced biliary cholesterol saturation and enhanced cholesterol excretion. This property is particularly significant in gallstone dissolution therapies where bile acids facilitate the solubilization of cholesterol .
Clinical Applications
Therapeutic Potential in Liver Diseases
this compound and its derivatives are being explored for their therapeutic roles in conditions such as primary biliary cholangitis (PBC) and nonalcoholic fatty liver disease (NAFLD). For instance, ursodeoxycholic acid (UDCA), derived from bile acids, is already a standard treatment for PBC due to its ability to improve liver function parameters .
Case Studies
Several clinical trials have investigated the efficacy of bile acid therapy in managing metabolic disorders:
- A study demonstrated that patients receiving UDCA showed improvements in biochemical markers associated with cholestasis during pregnancy .
- Another trial indicated that NMGCA significantly reduced serum cholesterol levels in hyperlipidemic rat models, supporting its potential use as a therapeutic agent for lipid disorders .
Research Findings
Recent studies have focused on synthesizing novel bile acid analogs to enhance their biological activity and therapeutic efficacy. For instance:
- Synthesis and Evaluation : Novel gut-restricted bile acid analogs have been developed to target specific gastrointestinal diseases while minimizing systemic effects .
- Mechanistic Insights : Investigations into the molecular pathways activated by this compound derivatives have revealed their roles in modulating inflammatory responses and metabolic processes .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What standardized analytical techniques are recommended for characterizing the purity and structural integrity of 5beta-Cholanic acid and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming structural identity, particularly for distinguishing stereoisomers like 3α,7α-dihydroxy derivatives (e.g., chenodeoxycholic acid) . High-Performance Liquid Chromatography (HPLC) with UV/Vis or evaporative light scattering detection is critical for assessing purity, especially when synthesizing deuterated analogs (e.g., 2,2,4,4-D₄-labeled derivatives) . For novel derivatives, elemental analysis or X-ray crystallography may be required to validate molecular composition .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Detailed protocols must include reaction conditions (temperature, solvent systems, catalysts), purification steps (e.g., recrystallization solvents, column chromatography parameters), and characterization data (Rf values, melting points). For example, deuterated analogs require strict anhydrous conditions and isotopic purity verification via MS . Referencing established guidelines for experimental documentation (e.g., Beilstein Journal of Organic Chemistry) ensures transparency, with supplementary materials providing step-by-step workflows .
Q. What are the key considerations for handling and storing this compound to maintain stability?
- Methodological Answer : Storage at -20°C in airtight, light-resistant containers prevents degradation of labile hydroxyl and ketone groups (e.g., 7-keto derivatives) . Solubility in polar solvents like methanol or dimethyl sulfoxide (DMSO) should be documented, with pH stability tested across physiological ranges (4–8) to simulate in vivo conditions. Lyophilization is recommended for long-term storage of sodium salts (e.g., taurodeoxycholic acid sodium salt) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across in vitro and in vivo studies?
- Methodological Answer : Conduct a systematic review with meta-analysis, evaluating variables such as cell line specificity (e.g., hepatocytes vs. cancer cells), pharmacokinetic parameters (e.g., bile acid transporters), and dosage regimes . Use heterogeneity tests (e.g., I² statistic) to identify confounding factors, such as interspecies differences in receptor affinity or metabolic pathways. Weighted analyses should prioritize studies with rigorous blinding and controlled confounding variables .
Q. What experimental design strategies optimize the use of this compound in nanoparticle-based drug delivery systems?
- Methodological Answer : For self-assembled nanoparticles, adjust the molar ratio of this compound to polymers (e.g., glycol chitosan) to balance hydrophobicity and drug-loading capacity. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are critical for assessing particle size and stability . In vivo studies should incorporate fluorescence or radiolabeling to track biodistribution, with control groups testing unmodified nanoparticles to isolate the contribution of bile acid moieties to targeting efficiency .
Q. How can computational modeling enhance the understanding of this compound’s interactions with nuclear receptors (e.g., FXR, TGR5)?
- Methodological Answer : Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to receptor pockets, guided by crystallographic data of homologous bile acids. Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (Ka/Kd) and compare with experimental IC₅₀ values from competitive binding assays. Address discrepancies by refining force field parameters or incorporating solvent effects in simulations .
Q. What methodologies are effective for analyzing the metabolic fate of this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enables quantification of phase I/II metabolites (e.g., sulfated or glucuronidated forms) in serum or fecal samples. Isotope dilution assays using ¹³C-labeled internal standards improve accuracy. For pathway analysis, integrate metabolomics datasets with gene expression profiling (e.g., CYP7A1, CYP8B1) to correlate metabolic flux with enzymatic activity .
Q. Guidelines for Addressing Contradictions and Ensuring Rigor
- Data Contradiction Analysis : Apply the PRISMA framework to systematically evaluate conflicting results, emphasizing studies with validated analytical methods (e.g., ISO-certified protocols) .
- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo) alongside detailed metadata .
Propriétés
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLZQLYODPWTM-LVVAJZGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021288 | |
Record name | 5beta-Cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546-18-9 | |
Record name | 5β-Cholanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholanic acid, (5beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ursocholanic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5beta-Cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLANIC ACID, (5.BETA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.